Bienvenue dans la boutique en ligne BenchChem!

Methyl 6-morpholinopyrimidine-4-carboxylate

Medicinal chemistry Process chemistry Building-block quality

This heterocyclic building block combines a 6-morpholino substituent and 4-methyl ester on a pyrimidine core—a scaffold validated for PI3Kβ inhibitors (IC₅₀ 6.09 μM). Unlike generic pyrimidine-4-carboxylates, this substitution pattern retains spatial/electronic features critical for ATP-competitive kinase binding. The methyl ester enables rapid SAR via amidation or hydrolysis; the morpholine group supports hinge-region binding and PROTAC linker conjugation. The absence of a 2-chloro substituent eliminates genotoxic impurity risk, improving scalability. Supplied at ≥98% purity with storage at 2–8°C, ensuring reproducible high-throughput screening results.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 1949816-04-9
Cat. No. B1478077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-morpholinopyrimidine-4-carboxylate
CAS1949816-04-9
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=N1)N2CCOCC2
InChIInChI=1S/C10H13N3O3/c1-15-10(14)8-6-9(12-7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3
InChIKeyMOJUBNLMEZLLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Morpholinopyrimidine-4-Carboxylate (CAS 1949816-04-9) – Core Scaffold for PI3K/mTOR-Targeted Synthesis


Methyl 6-morpholinopyrimidine-4-carboxylate (CAS 1949816-04-9) is a heterocyclic building block featuring a pyrimidine core substituted at the 6‑position with a morpholine ring and at the 4‑position with a methyl ester. With a molecular formula of C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g·mol⁻¹ , this compound serves as a key intermediate in the synthesis of morpholinopyrimidine-based kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway [1]. The methyl ester functionality enables further derivatization through hydrolysis or transesterification, while the morpholine moiety contributes to kinase hinge‑region binding [1].

Why Methyl 6-Morpholinopyrimidine-4-Carboxylate Cannot Be Replaced by Simple Pyrimidine Carboxylate Analogs


Although pyrimidine‑4‑carboxylates are broadly accessible, the combination of a 6‑morpholino group and a 4‑methyl ester in a single scaffold is critical for generating downstream kinase inhibitors with balanced potency and selectivity. Published structure–activity relationship (SAR) studies demonstrate that varying the ester (methyl vs. ethyl vs. isopropyl) or relocating the morpholine substituent alters both the cytotoxic IC₅₀ against tumor cell lines and the PI3K isoform inhibition profile [1]. Therefore, substituting Methyl 6‑morpholinopyrimidine‑4‑carboxylate with a generic pyrimidine‑4‑carboxylate building block risks losing the precise spatial and electronic features required for efficient lead optimization.

Quantitative Differential Evidence for Methyl 6-Morpholinopyrimidine-4-Carboxylate (CAS 1949816-04-9) Against Its Closest Chemical Analogs


Certified Purity ≥98% – Enables Reproducible Coupling Yields Not Attainable with Lower‑Grade 2‑Chloro or Unsubstituted Esters

Reputable vendors supply Methyl 6‑morpholinopyrimidine‑4‑carboxylate at a purity of ≥98% (HPLC) , whereas the commonly used 2‑chloro analog (Methyl 2‑chloro‑6‑morpholinopyrimidine‑4‑carboxylate, CAS 107973‑01‑3) is typically offered at 98% as well, but its additional chlorine atom increases molecular weight (257.67 vs. 223.23 g·mol⁻¹) and introduces a reactive handle that can lead to unwanted side reactions in palladium‑catalyzed couplings . The higher atom economy of the target compound reduces the mass of by‑products in downstream steps, facilitating purification and improving isolated yields.

Medicinal chemistry Process chemistry Building-block quality

PI3Kβ Inhibition IC₅₀ of 6.09 µM – Demonstrates Target Engagement Comparable to LY294002

A derivative synthesized directly from Methyl 6‑morpholinopyrimidine‑4‑carboxylate (compound 6e) inhibited PI3Kβ with an IC₅₀ of 6.09 µM, nearly matching the well‑characterized PI3K inhibitor LY294002 (IC₅₀ = 4.51 µM) [1]. Compound 6g, bearing a different aromatic substitution, showed a substantially weaker PI3Kβ IC₅₀ of 15.84 µM, highlighting the critical role of the ester‑derived substituent in tuning potency [1].

Kinase inhibition PI3K Oncology

Leukemia SR Cytotoxicity IC₅₀ of 0.76 µM – Superior to Analogous Morpholinopyrimidines in NCI‑60 Screening

In the NCI‑60 human tumor cell line panel, compound 6e exhibited a cytotoxic IC₅₀ of 0.76 µM against Leukemia SR cells, outperforming compound 6g (IC₅₀ = 13.59 µM) and compound 6l (IC₅₀ = 4.37 µM) by 17.9‑fold and 5.8‑fold, respectively [1]. This demonstrates that subtle modifications to the 4‑carboxylate ester position profoundly influence antiproliferative activity, underscoring the value of the methyl ester precursor for generating high‑potency leads.

Cytotoxicity Leukemia NCI‑60

Absence of 2‑Position Chlorine Eliminates Genotoxic Impurity Risk Present in the 2‑Chloro Analog

The 2‑chloro analog Methyl 2‑chloro‑6‑morpholinopyrimidine‑4‑carboxylate (CAS 107973‑01‑3) carries a chlorine substituent that can generate potentially genotoxic impurities (PGIs) during amination or Suzuki couplings [1]. In contrast, Methyl 6‑morpholinopyrimidine‑4‑carboxylate lacks a halogen at the 2‑position, thereby avoiding the formation of chlorinated by‑products that require rigorous control in API synthesis . This structural simplification reduces the analytical burden and cost of later‑stage regulatory compliance.

Genotoxicity Process safety Regulatory

Storage at 2–8 °C Maintains ≥98% Purity Over Extended Periods – Enabling Just‑in‑Time Inventory

According to vendor specifications, Methyl 6‑morpholinopyrimidine‑4‑carboxylate is recommended for storage at 2–8 °C in a sealed, dry environment . This is in contrast to the structurally related Methyl pyrimidine‑4‑carboxylate (CAS 2450‑08‑0), which is typically stored at room temperature but may require more frequent re‑qualification due to ester hydrolysis . The cryogenic storage condition of the target compound reduces the rate of hydrolytic degradation, allowing procurement of larger batch sizes without compromising purity over the project lifetime.

Stability Supply chain Cryopreservation

Procurement‑Oriented Application Scenarios for Methyl 6-Morpholinopyrimidine-4-Carboxylate (CAS 1949816-04-9)


Medicinal Chemistry: Lead Generation of PI3Kβ‑Selective Inhibitors

Teams pursuing ATP‑competitive PI3Kβ inhibitors can use Methyl 6‑morpholinopyrimidine‑4‑carboxylate as the core scaffold. As demonstrated, compound 6e derived from this scaffold achieves a PI3Kβ IC₅₀ of 6.09 µM, approaching the potency of LY294002 [1]. The methyl ester allows rapid SAR exploration via amidation or hydrolysis, enabling parallel synthesis of focused libraries.

Process Chemistry: Early‑Stage Route Scouting for mTOR/PI3K Dual Inhibitors

The absence of a 2‑chloro substituent eliminates a potential genotoxic impurity source, making this building block a safer starting material for scalable routes [2]. Its lower molecular weight relative to halogenated analogs improves atom economy in convergent syntheses, reducing solvent and purification costs during preclinical supply.

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs)

The morpholine moiety serves as a solvent‑exposed group that can be linked to E3 ligase ligands. The methyl ester provides a tractable handle for introducing linker moieties without perturbing kinase binding. The scaffold’s validated PI3K engagement [1] ensures that the resulting PROTAC retains target affinity.

Procurement for Long‑Term Screening Collections

With a purity of ≥98% and recommended storage at 2–8 °C , Methyl 6‑morpholinopyrimidine‑4‑carboxylate maintains integrity over extended periods, making it suitable for inclusion in corporate compound archives. Its consistent quality minimizes false positives in high‑throughput screening campaigns.

Quote Request

Request a Quote for Methyl 6-morpholinopyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.